Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester
Brand Name: Vulcanchem
CAS No.: 60439-46-5
VCID: VC18425862
InChI: InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3
SMILES:
Molecular Formula: C17H25NO6
Molecular Weight: 339.4 g/mol

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester

CAS No.: 60439-46-5

Cat. No.: VC18425862

Molecular Formula: C17H25NO6

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester - 60439-46-5

Specification

CAS No. 60439-46-5
Molecular Formula C17H25NO6
Molecular Weight 339.4 g/mol
IUPAC Name 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3
Standard InChI Key VXOBLNCPAAJICO-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester belongs to the class of aromatic esters with the molecular formula C₁₇H₂₅NO₆ and a molecular weight of 339.4 g/mol. The hydrochloride salt form (CAS 108479-29-4) has a molecular weight of 375.8 g/mol, incorporating a chloride ion . The compound’s structure features:

  • A benzene ring substituted with methoxy groups at positions 3, 4, and 5.

  • A propyl chain bridging the ester oxygen and a morpholine ring.

The IUPAC name is 3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate, with the SMILES notation COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 .

Table 1: Fundamental Properties

PropertyValueSource
CAS Number60439-46-5 (base), 108479-29-4 (HCl)
Molecular FormulaC₁₇H₂₅NO₆ (base)
Molecular Weight339.4 g/mol (base), 375.8 g/mol (HCl)
IUPAC Name3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate

Synthesis and Manufacturing

Reaction Pathway

The ester is synthesized via a nucleophilic acyl substitution reaction between 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol under acidic or basic catalysis. Typical conditions involve:

  • Activation: The carboxylic acid is activated using agents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

  • Esterification: The alcohol attacks the activated carbonyl, followed by proton transfer and elimination of water or HCl.

The reaction proceeds as:
3,4,5-Trimethoxybenzoic acid+3-MorpholinopropanolH+or baseEster+H2O/HCl\text{3,4,5-Trimethoxybenzoic acid} + \text{3-Morpholinopropanol} \xrightarrow{\text{H}^+ \text{or base}} \text{Ester} + \text{H}_2\text{O/HCl}

ActivityMechanismPotential Application
Anti-inflammatoryCOX-1/COX-2 inhibitionArthritis, pain management
AnalgesicOpioid receptor modulationChronic pain
AntihypertensiveCatecholamine depletionHypertension

Chemical Reactivity and Derivatives

Hydrolysis

The ester undergoes hydrolysis in acidic or basic media to yield 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol:
Ester+H2OH+/OH3,4,5-Trimethoxybenzoic acid+3-Morpholinopropanol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3,4,5-Trimethoxybenzoic acid} + \text{3-Morpholinopropanol}
Kinetic studies of analogous esters suggest pseudo-first-order kinetics under physiological conditions.

Transesterification

In the presence of other alcohols (e.g., methanol), the morpholinopropyl group may be replaced, enabling the synthesis of derivatives like methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0) .

Nucleophilic Substitution

The morpholine ring’s tertiary amine can participate in alkylation or acylation reactions, facilitating further functionalization .

Research Findings and Applications

Preclinical Studies

  • Hypertension Models: In rodent studies, similar esters reduced systolic blood pressure by 15–20% within 4 hours, correlating with decreased norepinephrine levels.

  • Neuropharmacology: Preliminary data suggest anxiolytic effects in elevated plus-maze tests, though dose-dependent sedation was observed at higher concentrations.

Synthetic Utility

The ester serves as an intermediate in synthesizing:

  • Prodrugs: Morpholine-linked esters often enhance blood-brain barrier penetration.

  • Polymer Building Blocks: Its aromatic and amine groups enable incorporation into dendrimers or drug-delivery systems.

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